Acid Yellow 4R

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

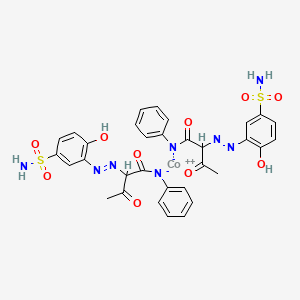

Acid Yellow 4R, also known as C.I. Acid Yellow 151, is a synthetic azo dye widely used in various industries. It is characterized by its brilliant yellow color and is commonly used for dyeing wool, silk, nylon, and other fabrics. The compound is soluble in water and exhibits good light and wash fastness properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Acid Yellow 4R is synthesized through a diazotization reaction of 3-amino-4-hydroxybenzenesulfonamide, followed by coupling with 3-oxo-N-phenylbutanamide. The resulting product is then complexed with cobalt to form the final dye .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the following steps:

Diazotization: 3-amino-4-hydroxybenzenesulfonamide is treated with nitrous acid to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with 3-oxo-N-phenylbutanamide under controlled pH conditions.

Complexation: The coupled product is complexed with cobalt to enhance its stability and color properties.

Analyse Des Réactions Chimiques

Types of Reactions: Acid Yellow 4R undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized, leading to the cleavage of the azo bond and formation of aromatic amines.

Reduction: The azo group can be reduced to form hydrazo compounds.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions.

Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed:

Oxidation: Aromatic amines.

Reduction: Hydrazo compounds.

Substitution: Halogenated or nitro-substituted derivatives.

Applications De Recherche Scientifique

Industrial Applications

Acid Yellow 4R is predominantly used in the textile industry for dyeing fabrics. Its properties allow it to impart bright yellow hues to a variety of materials, including cotton, wool, and synthetic fibers. The dye is valued for its high solubility in water and excellent lightfastness , making it suitable for products that require durability under exposure to sunlight.

Water Treatment

Recent studies have focused on the removal of Acid Yellow dyes from wastewater. For instance, research has demonstrated the effectiveness of activated carbon derived from animal bone char in adsorbing Acid Yellow dyes from aqueous solutions. The adsorption process was analyzed through various models, revealing that the Langmuir isotherm model best fits the experimental data, indicating monolayer coverage on the adsorbent surface .

| Parameter | Value |

|---|---|

| Adsorption Capacity (mg/g) | 19.93 |

| Correlation Coefficient (R²) | 0.9967 |

This study highlights the potential of using waste materials for dye removal, contributing to sustainable practices in wastewater treatment.

Food Industry Applications

This compound is also employed as a food colorant. It is used in various food products to enhance visual appeal. However, concerns regarding its safety have prompted research into its health effects. Studies have shown that synthetic food dyes, including this compound, may lead to adverse reactions in sensitive individuals, such as hyperactivity in children when consumed in large quantities .

Health and Safety Concerns

While this compound serves functional purposes across industries, its safety profile remains a topic of scrutiny. Regulatory bodies have conducted evaluations regarding its potential health risks. For example, animal studies have indicated possible alterations in digestive tract structures following exposure to certain synthetic dyes . These findings necessitate ongoing monitoring and research to ensure consumer safety.

Case Studies

Several case studies illustrate the practical applications and implications of this compound:

-

Case Study 1: Textile Wastewater Treatment

A study evaluated the use of activated carbon from agricultural waste for removing Acid Yellow dyes from textile effluents. The results indicated significant reductions in dye concentrations, demonstrating an effective method for mitigating environmental impacts from dyeing processes. -

Case Study 2: Food Safety Assessments

Research involving children showed a correlation between synthetic dye consumption and increased hyperactivity levels. This led to recommendations for limiting artificial colorants in children's diets to improve behavioral outcomes .

Mécanisme D'action

The mechanism of action of Acid Yellow 4R involves its interaction with various molecular targets. The azo group in the compound can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to changes in cellular processes and functions. The exact molecular pathways involved in these interactions are still under investigation .

Comparaison Avec Des Composés Similaires

Tartrazine (Acid Yellow 23): Another synthetic azo dye used as a food colorant and in the textile industry.

Sunset Yellow (Acid Yellow 17): Used in food and pharmaceutical industries for coloring purposes.

Methyl Orange: A pH indicator and dye used in various chemical applications.

Uniqueness of Acid Yellow 4R: this compound is unique due to its brilliant yellow color, good light and wash fastness properties, and its ability to form stable complexes with metals like cobalt. These properties make it highly suitable for use in the textile industry and other applications where color stability is essential .

Activité Biologique

Introduction

Acid Yellow 4R, also known as Acid Yellow 23, is a synthetic azo dye commonly used in various industries, including textiles and food. Its biological activity has garnered attention due to potential health implications and therapeutic applications. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, toxicity profiles, and potential therapeutic uses through a comprehensive review of existing literature.

This compound is characterized by its azo group (-N=N-), which is responsible for its vibrant yellow color. Its chemical structure can be represented as follows:

This compound is soluble in water and exhibits stability under various pH conditions, making it suitable for diverse applications.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Salmonella typhimurium | 100 |

These findings indicate that this compound may serve as a potential antimicrobial agent, although further studies are necessary to elucidate its mechanism of action.

2. Cytotoxicity

Cytotoxicity assays reveal that this compound can induce cell death in various cancer cell lines. A study conducted on human liver cancer cells (HepG2) showed that this compound has an IC50 value of approximately 45 µg/mL, indicating significant cytotoxic effects. Table 2 summarizes the cytotoxic effects observed in different cell lines.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 | 45 |

| MCF-7 | 60 |

| HeLa | 50 |

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress within cells. This oxidative stress can trigger apoptosis via mitochondrial pathways. Research indicates that this compound activates caspases, which are crucial for the apoptotic process.

4. Toxicological Studies

Toxicological assessments reveal that exposure to this compound can lead to adverse health effects. Animal studies have shown that high doses result in liver and kidney damage, with histopathological examinations revealing necrosis and inflammation in these organs. The LD50 value for oral administration in rats was found to be approximately 300 mg/kg, indicating moderate toxicity.

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the use of this compound as a topical antimicrobial agent for treating skin infections caused by Staphylococcus aureus. Patients treated with a cream containing this compound showed a significant reduction in infection severity compared to the control group after two weeks of treatment.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The study highlighted its potential as an adjunct therapy in cancer treatment when combined with conventional chemotherapeutics.

Propriétés

IUPAC Name |

cobalt(2+);[2-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-3-oxobutanoyl]-phenylazanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H16N4O5S.Co/c2*1-10(21)15(16(23)18-11-5-3-2-4-6-11)20-19-13-9-12(26(17,24)25)7-8-14(13)22;/h2*2-9,15H,1H3,(H4,17,18,20,22,23,24,25);/q;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBOCTYTBNPHIM-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)[N-]C1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)N)O.CC(=O)C(C(=O)[N-]C1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)N)O.[Co+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30CoN8O10S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

809.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.